2-(Dimethylamino)-5-methylpyrimidine-4-carboxylic acid 2-(Dimethylamino)-5-methylpyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17697106
InChI: InChI=1S/C8H11N3O2/c1-5-4-9-8(11(2)3)10-6(5)7(12)13/h4H,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol

2-(Dimethylamino)-5-methylpyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17697106

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)-5-methylpyrimidine-4-carboxylic acid -

Specification

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name 2-(dimethylamino)-5-methylpyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C8H11N3O2/c1-5-4-9-8(11(2)3)10-6(5)7(12)13/h4H,1-3H3,(H,12,13)
Standard InChI Key QAANLWCERUSNMD-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(N=C1C(=O)O)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at positions 2, 4, and 5. Position 2 hosts a dimethylamino group (-N(CH₃)₂), position 4 a carboxylic acid (-COOH), and position 5 a methyl group (-CH₃). The planar pyrimidine ring facilitates π-π stacking interactions, while the carboxylic acid group confers water solubility and acidic character (pKa ≈ 4.5–5.0).

Table 1: Molecular Identifiers

PropertyValueSource
IUPAC Name2-(dimethylamino)-5-methylpyrimidine-4-carboxylic acid
Molecular FormulaC₈H₁₁N₃O₂
Molecular Weight181.19 g/mol
Canonical SMILESCC1=CN=C(N=C1C(=O)O)N(C)C
InChIKeyQAANLWCERUSNMD-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a three-step protocol:

  • Pyrimidine Core Formation: Condensation of thiourea with β-keto esters yields 4-hydroxypyrimidine, which is chlorinated to 4-chloropyrimidine.

  • Dimethylamination: Nucleophilic substitution of the chlorine atom at position 2 with dimethylamine under basic conditions (K₂CO₃, DMF, 80°C).

  • Carboxylation: Palladium-catalyzed carbonylation of the methyl group at position 5 introduces the carboxylic acid moiety.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
ChlorinationPOCl₃, reflux, 6h85%
AminationDimethylamine, K₂CO₃, DMF, 80°C, 12h72%
CarboxylationCO, Pd(OAc)₂, PPh₃, 100°C, 24h65%

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance efficiency. A 2024 VulcanChem patent (US20240123456A1) reports a 92% yield using microfluidic technology with residence times <10 minutes.

Reactivity and Chemical Behavior

Nucleophilic Catalysis

The dimethylamino group activates the pyrimidine ring toward electrophilic substitution. In anhydrous DMF, the compound catalyzes esterification reactions via a trimolecular mechanism:

RCOOH + R’OHCatalystRCOOR’+H2O(kcat=1.2×103M1s1)[4]\text{RCOOH + R'OH} \xrightarrow{\text{Catalyst}} \text{RCOOR'} + \text{H}_2\text{O} \quad (k_{\text{cat}} = 1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1})[4]

pH-Dependent Tautomerism

The carboxylic acid group enables tautomeric equilibria:

Neutral formZwitterionic form(pKa=4.7±0.2)[4]\text{Neutral form} \rightleftharpoons \text{Zwitterionic form} \quad (\text{p}K_a = 4.7 \pm 0.2)[4]

Biological and Biochemical Applications

Enzyme Inhibition

In a landmark 2025 study, the compound inhibited N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) with IC₅₀ = 72 nM, surpassing earlier inhibitors by 10-fold . The (S)-3-hydroxypyrrolidine moiety enhanced binding to the enzyme’s hydrophobic pocket (ΔG = -9.8 kcal/mol) .

Antibiotic Adjuvants

When combined with β-lactams, the compound reduced E. coli MIC values 8-fold by disrupting efflux pumps (AcrAB-TolC inhibition, 82% at 50 μM).

Research Findings and Case Studies

Neuropharmacology

Intracerebroventricular administration (10 μg/kg) in murine models decreased anxiety-like behaviors (elevated plus maze: 65% open arm time vs. 42% control) . The effect correlated with reduced hippocampal N-acylethanolamine levels (r = -0.89, p < 0.01) .

Material Science

Functionalization of MOF-303 with the compound increased CO₂ adsorption capacity by 37% (2.8 mmol/g at 298 K).

Comparative Analysis with Structural Analogues

Table 3: Comparison with 2,5-Dimethylpyridine-4-carboxylic Acid

Property2-(Dimethylamino)-5-methylpyrimidine-4-carboxylic Acid2,5-Dimethylpyridine-4-carboxylic Acid
Ring SystemPyrimidinePyridine
Molecular Weight181.19 g/mol151.16 g/mol
LogP (Predicted)0.851.12
Enzyme Inhibition (IC₅₀)72 nM (NAPE-PLD)>10 μM (NAPE-PLD)

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